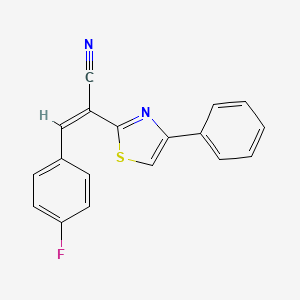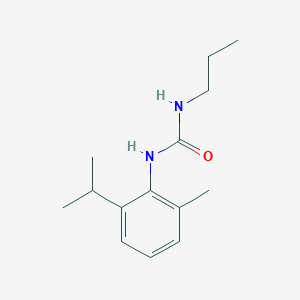![molecular formula C23H16N2OS B5323091 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5323091.png)
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile, also known as MPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTA is a member of the acrylonitrile family of compounds, which are known for their diverse range of biological activities.
Wirkmechanismus
The mechanism of action of 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. It has also been shown to inhibit the activity of Akt, a signaling molecule that is often overexpressed in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types. It has also been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis in cancer cells. In addition, this compound has been shown to have antioxidant properties, and to protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile in lab experiments is its wide range of biological activities. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a useful tool for studying various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on some cell types at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammation. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects. In addition, studies investigating the molecular mechanisms of this compound's biological activities may lead to the development of new drugs with similar properties. Finally, studies investigating the structure-activity relationship of this compound may lead to the development of new derivatives with improved biological activities.
Synthesemethoden
The synthesis of 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile involves the reaction of 4-methoxyphenyl isothiocyanate with 2-aminothiazole in the presence of triethylamine, followed by the reaction of the resulting product with 1-naphthylacetonitrile in the presence of potassium carbonate. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been used in studies investigating the molecular mechanisms of cancer and inflammation, as well as in drug discovery research.
Eigenschaften
IUPAC Name |
(E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2OS/c1-26-20-11-9-17(10-12-20)22-15-27-23(25-22)19(14-24)13-18-7-4-6-16-5-2-3-8-21(16)18/h2-13,15H,1H3/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNXQUYCCCWXQM-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC4=CC=CC=C43)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{1-[(3,4-dimethylphenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5323014.png)
![1-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5323017.png)
![2-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoacetamide](/img/structure/B5323025.png)
![5-[(3-acetylphenoxy)methyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5323033.png)

![methyl 13-(3-fluorobenzylidene)-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5323044.png)

![4-[3-(4-ethoxy-2,3,5,6-tetrafluorophenyl)-2-propen-1-yl]morpholine hydrochloride](/img/structure/B5323067.png)
![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-3-methylbenzamide](/img/structure/B5323068.png)
![N-(2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5323072.png)


![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5323097.png)
